Fmoc-NH-PEG5-CH2COOH
Description
Structure
2D Structure
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35NO9/c29-26(30)20-36-18-17-35-16-15-34-14-13-33-12-11-32-10-9-28-27(31)37-19-25-23-7-3-1-5-21(23)22-6-2-4-8-24(22)25/h1-8,25H,9-20H2,(H,28,31)(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNIFRTLAPAPKAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for Fmoc Nh Peg5 Ch2cooh and Its Derivatives
Convergent and Divergent Synthesis Approaches for PEGylated Building Blocks
The creation of complex molecules containing polyethylene (B3416737) glycol (PEG) chains can be achieved through two primary strategies: convergent and divergent synthesis.
In a convergent synthesis , the PEG chain and the molecule to which it will be attached are synthesized separately and then combined in a final step. For Fmoc-NH-PEG5-CH2COOH, this would involve preparing the core amino-PEG-acid structure and then reacting it with an Fmoc-donating reagent like Fmoc-Cl or Fmoc-OSu to protect the terminal amine. This approach is generally preferred for monodisperse PEG derivatives as it allows for the purification of intermediates and better control over the final product structure. chempep.com
A divergent synthesis , conversely, would involve starting with a core molecule and sequentially adding the ethylene (B1197577) glycol monomer units to build the PEG chain one at a time. While this method can be used to generate a variety of chain lengths from a common intermediate, it is less practical for producing monodisperse PEGs of a specific length like PEG5 and can lead to a mixture of chain lengths (polydispersity).
The development of functionalized PEG building blocks is crucial for their application in fields like drug discovery and materials science, where they are used to introduce hydrophilic spacers or modify the properties of biomolecules. klinger-lab.de
Solid-Phase Peptide Synthesis (SPPS) Protocols Utilizing this compound
This compound is a bifunctional linker designed for integration into peptides using the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy of SPPS. nih.govnih.gov One end features a carboxylic acid for coupling to a free amine on the resin-bound peptide chain, while the other end has an amine protected by the base-labile Fmoc group. biochempeg.com This Fmoc group can be removed to allow for further elongation of the peptide chain. peptide.com The PEG component enhances the solubility of the resulting conjugate. peptide.com
The choice of solid support is a critical first step in SPPS and depends on the desired C-terminal functionality of the final peptide.
For C-terminal Carboxylic Acids: Wang resin or 2-chlorotrityl chloride resin are commonly used. uci.edu Trityl-based resins, such as 2-chlorotrityl, are particularly advantageous as they allow for the loading of the first Fmoc-amino acid under mild conditions that prevent racemization. sigmaaldrich.commerckmillipore.com This is especially important for sensitive residues like Cysteine and Histidine. sigmaaldrich.com The high acid lability of trityl resins also permits the cleavage of the peptide while keeping side-chain protecting groups intact if desired. merckmillipore.com
For C-terminal Amides: Rink Amide resin is the standard choice. uci.edu
Loading of the first amino acid onto the resin is a key step that determines the maximum theoretical yield of the synthesis. Optimization involves adjusting the equivalents of the amino acid and coupling reagents. For example, loading onto a trityl-based resin can involve reacting the resin with 3 equivalents of an Fmoc-amino acid in the presence of 7.5 equivalents of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) in a solvent like Dichloromethane (DCM). du.ac.in After loading, any remaining reactive sites on the resin (e.g., unreacted chlorotrityl groups) are "capped" to prevent them from interfering in subsequent steps. du.ac.in This is often done using a mixture of DCM, methanol, and DIPEA. uci.edu
Table 1: Common Resins Used in Fmoc SPPS and Their C-Terminal Products
| Resin Type | Linker Type | Primary Use (C-Terminal Group) | Key Advantage |
|---|---|---|---|
| Wang Resin | Benzyl alcohol-type | Peptide Acid | Standard resin for peptide acids. |
| 2-Chlorotrityl Resin | Trityl-type | Peptide Acid / Protected Peptide Fragments | Mild loading conditions prevent racemization; very acid-labile cleavage. sigmaaldrich.commerckmillipore.com |
| Rink Amide Resin | Amide-forming linker | Peptide Amide | Standard resin for generating C-terminal amides. uci.edu |
To incorporate this compound or any Fmoc-amino acid into the peptide chain, its carboxylic acid group must be activated. This is achieved using coupling reagents. The choice of reagent can impact efficiency, cost, and the potential for side reactions like racemization. bachem.com
Common classes of coupling reagents include carbodiimides (like DCC and DIC) and aminium/phosphonium salts (like HBTU, HATU, and PyBOP).
Carbodiimides: Diisopropylcarbodiimide (DIC) is often preferred over Dicyclohexylcarbodiimide (DCC) because its urea byproduct is more soluble and easier to wash away. bachem.com DIC is typically used with an additive like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure to suppress racemization.
Aminium/Phosphonium Reagents: Reagents like HBTU, HATU, and PyBOP are highly efficient and lead to rapid coupling times with minimal side reactions. bachem.comluxembourg-bio.com They require the presence of a non-nucleophilic base, such as DIPEA or N-methylmorpholine (NMM), for activation. bachem.comrsc.org For instance, a standard coupling protocol may involve using 2-5 equivalents of the Fmoc-amino acid, the coupling reagent (e.g., HATU), and a base (e.g., DIPEA) in a solvent like N,N-Dimethylformamide (DMF). rsc.org
Optimization involves ensuring the reaction goes to completion by using an excess of reagents and allowing sufficient reaction time, typically ranging from 30 minutes to several hours.
Table 2: Comparison of Selected Coupling Reagents for SPPS
| Reagent | Full Name | Class | Common Additive/Base | Key Characteristics |
|---|---|---|---|---|
| HBTU | (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | Aminium Salt | DIPEA or NMM | Highly efficient, widely used standard reagent. bachem.comluxembourg-bio.com |
| HATU | (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Aminium Salt | DIPEA or NMM | Very effective, especially for sterically hindered couplings. bachem.comrsc.org |
| DIC | N,N'-Diisopropylcarbodiimide | Carbodiimide | HOBt or Oxyma Pure | Soluble urea byproduct, good for automated synthesis. bachem.com |
| DCC | N,N'-Dicyclohexylcarbodiimide | Carbodiimide | HOBt | Insoluble urea byproduct can complicate washing. bachem.com |
The removal of the temporary Fmoc protecting group is a crucial step that is repeated after each coupling cycle. The standard method for Fmoc deprotection is treatment with a solution of a secondary amine base, most commonly piperidine (B6355638), in DMF. du.ac.inpeptide.com
The mechanism involves the abstraction of an acidic proton from the fluorene ring system by piperidine, leading to β-elimination that releases the free amine on the peptide, carbon dioxide, and dibenzofulvene (DBF). peptide.com The piperidine also serves to scavenge the reactive DBF electrophile, preventing it from causing side reactions with the newly liberated amine. peptide.com
A typical deprotection protocol involves treating the resin with a 20% piperidine in DMF solution for a set period. uci.edu This is often performed in two steps (e.g., 5 minutes followed by 15 minutes) to ensure complete removal. du.ac.in
Kinetic Considerations: In some cases, particularly within long or aggregation-prone peptide sequences, the kinetics of Fmoc deprotection can be slow or incomplete. nih.gov This can lead to deletion sequences where an amino acid is missed. In such difficult cases, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) may be used, often in small concentrations (e.g., 2%) in the piperidine/DMF solution to accelerate the reaction. peptide.com However, DBU must be used with caution as it can promote side reactions like aspartimide formation if Aspartic acid is present. peptide.com
The final step of SPPS is the cleavage of the completed peptide from the solid support and the simultaneous removal of the acid-labile side-chain protecting groups (e.g., tBu, Trt, Boc). This is typically achieved by treating the peptidyl-resin with a strong acid, most commonly Trifluoroacetic acid (TFA). sigmaaldrich.com
During this process, the protecting groups and the resin linker generate highly reactive cationic species that can alkylate sensitive amino acid residues like Tryptophan, Methionine, Cysteine, or Tyrosine. To prevent these side reactions, a "cleavage cocktail" is used, which consists of TFA mixed with a variety of scavengers.
Table 3: Common Scavengers Used in TFA Cleavage Cocktails
| Scavenger | Purpose | Typical Concentration |
|---|---|---|
| Water (H₂O) | Proton source, traps tert-butyl cations. | 2.5% - 5.0% |
| Triisopropylsilane (TIS) | Reduces oxidized species, traps trityl cations. | 1.0% - 2.5% |
| 1,2-Ethanedithiol (EDT) | Protects Cysteine and Methionine. | 2.5% |
| Phenol | Protects Tyrosine and Tryptophan. | 2.5% - 5.0% |
A widely used general-purpose cleavage cocktail is Reagent K, which consists of TFA/water/phenol/thioanisole/TIS (82.5:5:5:5:2.5). A simpler common cocktail is TFA/TIS/water (95:2.5:2.5). The reaction is typically run for 2-4 hours at room temperature. thermofisher.com
After cleavage, the acidic solution is filtered away from the resin beads. The crude peptide is then precipitated by adding it to a large volume of cold diethyl ether, collected by centrifugation, and washed to remove residual scavengers. rsc.orgpeptide.com
Final purification is almost always necessary and is typically performed using reverse-phase high-performance liquid chromatography (RP-HPLC), which separates the desired peptide from deletion sequences and other impurities generated during synthesis and cleavage. rsc.org
Solution-Phase Synthesis of this compound Precursors
While this compound is primarily used in solid-phase synthesis, its own preparation occurs via solution-phase chemistry. The synthesis of such a heterobifunctional PEG linker generally involves a multi-step process.
A plausible synthetic route, analogous to the synthesis of similar compounds like Fmoc-AEEA (Fmoc-aminoethoxyethoxyacetic acid), starts from a diethylene glycol derivative. chempep.com The process would involve:
Building the PEG5 Chain: Starting with a protected form of ethylene glycol, five units are sequentially linked to create the core PEG5 structure.
Functionalization: The ends of the PEG5 chain are then chemically modified. One end is converted into a carboxylic acid (or a precursor that can be hydrolyzed to a carboxylic acid, such as an ester). The other end is converted into an amine (e.g., via a Gabriel synthesis or the reduction of an azide).
Fmoc Protection: The terminal amino group of the resulting H2N-PEG5-CH2COOH precursor is then reacted with an Fmoc-donating reagent, such as 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl), typically in a basic aqueous-organic solvent mixture, to yield the final product, this compound. chempep.com
Each intermediate in this solution-phase synthesis is typically purified before proceeding to the next step to ensure the high purity of the final building block required for successful peptide synthesis.
Enantioselective and Diastereoselective Synthesis Considerations (if applicable to specific derivatives)
While this compound itself is an achiral molecule, the introduction of chirality becomes a significant consideration when synthesizing its derivatives, particularly when amino acids or other chiral moieties are incorporated. Enantioselective and diastereoselective synthetic strategies are paramount in these instances to ensure the stereochemical purity of the final conjugate, which can be crucial for its biological activity.
The primary approaches to introducing stereocenters in derivatives of this compound involve the use of chiral building blocks, chiral auxiliaries, or asymmetric catalysis.
Chiral Pool Synthesis: This is a common strategy where the desired chirality is sourced from readily available, enantiomerically pure natural products, such as amino acids or sugars. For instance, a chiral amino acid can be coupled to the carboxylic acid terminus of this compound, or an amino acid derivative can be used to extend the PEG chain, thereby introducing a stereocenter.
Chiral Auxiliaries: In cases where a stereocenter is created during the synthesis, a chiral auxiliary can be temporarily attached to the molecule to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then removed, leaving the desired enantiomer or diastereomer. For example, in the alkylation of the carbon adjacent to the carboxylic acid, a chiral auxiliary could be employed to control the formation of a new stereocenter.
Asymmetric Catalysis: This powerful technique utilizes a chiral catalyst to influence the stereoselectivity of a reaction. For the synthesis of chiral derivatives of this compound, this could involve asymmetric hydrogenation, alkylation, or other carbon-carbon bond-forming reactions.
The choice of strategy depends on the specific derivative being synthesized and the location of the desired stereocenter. Careful consideration of reaction conditions is necessary to avoid racemization, particularly when manipulating chiral centers adjacent to carbonyl groups.
Functional Group Interconversion and Derivatization of this compound
The utility of this compound as a linker lies in the orthogonal reactivity of its two terminal functional groups: the Fmoc-protected amine and the carboxylic acid. This allows for selective modification of one terminus while the other remains protected, enabling the stepwise construction of complex bioconjugates.
Carboxylic Acid Activation for Amide Bond Formation (e.g., NHS esters)
The carboxylic acid moiety of this compound is typically activated to facilitate its reaction with primary and secondary amines to form stable amide bonds. This is a cornerstone of its application in conjugating to peptides, proteins, and other amine-containing molecules. A widely used and effective method for this activation is the formation of an N-hydroxysuccinimide (NHS) ester.
The reaction involves treating this compound with N-hydroxysuccinimide in the presence of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC). The resulting Fmoc-NH-PEG5-CH2-CO-NHS ester is a stable, isolable intermediate that reacts efficiently with amines under mild basic conditions to yield the desired amide conjugate.
Table 1: Common Activating Agents for Carboxylic Acids
| Activating Agent | Description |
| N-hydroxysuccinimide (NHS) | Forms a stable, amine-reactive NHS ester. |
| 1-Hydroxybenzotriazole (HOBt) | Often used in conjunction with carbodiimides to suppress side reactions and reduce racemization. |
| N,N'-Dicyclohexylcarbodiimide (DCC) | A common carbodiimide coupling agent. |
| N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) | A water-soluble carbodiimide, useful for reactions in aqueous media. |
Amine Functionalization Post-Fmoc Deprotection
The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for the primary amine. Its removal is typically achieved by treatment with a solution of a secondary amine, most commonly 20% piperidine in a polar aprotic solvent like dimethylformamide (DMF). This deprotection step yields the free amine, H2N-PEG5-CH2COOH, which can then be further functionalized.
The newly exposed amine can undergo a variety of reactions, including:
Acylation: Reaction with activated carboxylic acids (e.g., NHS esters) or acid chlorides to form amide bonds.
Alkylation: Reaction with alkyl halides or other electrophiles.
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.
Conjugation to Biomolecules: Direct coupling to proteins, peptides, or other biomolecules through various bioconjugation techniques.
Orthogonal Protecting Group Strategies in Multi-functionalized Constructs
In the synthesis of more complex, multi-functionalized molecules based on the this compound scaffold, the use of orthogonal protecting groups is essential. Orthogonal protecting groups are distinct classes of protecting groups that can be removed under different chemical conditions, allowing for the selective deprotection and functionalization of specific sites within a molecule.
The Fmoc group (base-labile) is orthogonal to acid-labile protecting groups such as the tert-butyloxycarbonyl (Boc) group and tert-butyl (tBu) esters, as well as to protecting groups that are removed by other mechanisms, such as photolysis or hydrogenation.
For example, a derivative of this compound could be synthesized to include a Boc-protected amine on a side chain. The Fmoc group could be removed with piperidine to allow for functionalization of the primary amine, while the Boc group remains intact. Subsequently, the Boc group could be removed with a strong acid like trifluoroacetic acid (TFA) to expose the side-chain amine for a second, distinct modification.
Table 2: Examples of Orthogonal Protecting Groups
| Protecting Group | Chemical Class | Removal Conditions |
| Fmoc | Base-labile | Piperidine |
| Boc | Acid-labile | Trifluoroacetic acid (TFA) |
| Benzyl (Bn) | Hydrogenolysis | H2, Pd/C |
| Silyl ethers (e.g., TBDMS) | Fluoride ion | Tetrabutylammonium fluoride (TBAF) |
Advanced Synthetic Techniques for Tailored this compound Conjugates
To further expand the utility of this compound, advanced synthetic techniques can be employed to create highly tailored and functionalized conjugates.
Click Chemistry Applications with Modified this compound
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions. nih.gov The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). To utilize click chemistry, derivatives of this compound must first be synthesized to incorporate either an azide or an alkyne functionality.
For example, the carboxylic acid terminus of this compound could be coupled to an amine-containing alkyne, or the deprotected amine could be reacted with an alkyne-containing activated ester. This would result in a bifunctional linker with an Fmoc-protected amine at one end and a terminal alkyne at the other. This modified linker could then be "clicked" onto a molecule bearing an azide group.
Alternatively, an azide can be introduced. For instance, after Fmoc deprotection, the resulting amine can be converted to an azide through a diazo transfer reaction. The resulting azido-PEG5-CH2COOH can then be reacted with an alkyne-functionalized molecule.
The bio-orthogonality of click chemistry makes it particularly valuable for conjugating this compound derivatives to sensitive biological molecules in aqueous environments without affecting their structure or function.
Chemoenzymatic Synthesis Approaches
Chemoenzymatic synthesis represents a powerful strategy that combines the selectivity of biocatalysts with the versatility of chemical reactions to construct complex molecules like this compound. This approach offers significant advantages, including mild reaction conditions, high stereoselectivity, and a reduction in the need for complex protection-deprotection steps, contributing to greener and more efficient synthetic processes. amidetech.com
The synthesis of a heterobifunctional molecule such as this compound can be envisioned through a chemoenzymatic route that leverages the specificity of enzymes for key bond-forming steps. A plausible strategy would involve the enzymatic construction of the core PEG linker, followed by chemical modification to introduce the fluorenylmethoxycarbonyl (Fmoc) protecting group.
One potential chemoenzymatic pathway could involve the use of lipases, such as Candida antarctica lipase B (CALB), which are well-documented for their efficacy in catalyzing esterification reactions in non-aqueous media. nih.govmdpi.com CALB could be employed to catalyze the esterification of a carboxylated PEG molecule with a protected amino alcohol, or conversely, the reaction of a PEG mono-carboxylate with a protected amino acid. For instance, a PEG molecule with a terminal hydroxyl group could be enzymatically esterified with a protected amino acid like N-Boc-β-alanine. expresspolymlett.comelsevierpure.com This step would proceed under mild conditions, often with high conversion rates. researchgate.net
Following the enzymatic formation of the ester linkage, the terminal protecting group on the amine (e.g., Boc) would be chemically removed. The subsequent introduction of the Fmoc group is typically achieved through a chemical step, as enzymatic methods for this specific transformation are not well-established. The free amine can be reacted with an activated Fmoc reagent, such as Fmoc-Cl or Fmoc-OSu, to yield the desired N-terminally protected PEG linker. cam.ac.ukcreative-peptides.comgoogle.com
Another chemoenzymatic approach could utilize transaminases for the introduction of the amine functionality onto a PEG backbone containing a suitable ketone or aldehyde precursor. acs.orgnih.gov This biocatalytic amination would offer high stereoselectivity if a chiral amine is desired. The resulting amino-functionalized PEG could then be further modified at its other terminus and subsequently protected with the Fmoc group.
The table below summarizes potential enzymes and their roles in a hypothetical chemoenzymatic synthesis of an Fmoc-PEG-acid linker.
| Enzyme Class | Specific Enzyme (Example) | Potential Reaction Catalyzed | Substrates | Advantages |
| Lipase | Candida antarctica Lipase B (CALB) | Esterification | PEG-alcohol and a protected amino acid (e.g., N-Boc-β-alanine) | High conversion, mild conditions, broad substrate specificity. expresspolymlett.comresearchgate.net |
| Protease | Thermolysin | Amide bond formation | Carboxylated PEG and an amino acid ester | High stereospecificity, aqueous media compatibility. researchgate.net |
| Transaminase | Amine Transaminase (ATA) | Amination of a PEG-ketone | PEG-ketone and an amine donor | High stereoselectivity for chiral amine synthesis. acs.org |
Flow Chemistry Applications for Scalable Synthesis
Flow chemistry has emerged as a transformative technology for the synthesis of fine chemicals and active pharmaceutical ingredients, offering significant advantages over traditional batch processing. flinders.edu.auumontreal.ca The application of continuous flow methodologies to the synthesis of this compound presents a robust solution for scalable, safe, and reproducible manufacturing. amidetech.comchemrxiv.org A multi-step continuous flow process can be designed to integrate synthesis, in-line purification, and real-time monitoring, thereby enhancing efficiency and product quality. researchgate.net
A hypothetical flow chemistry setup for the synthesis of this compound would consist of several interconnected modules, each dedicated to a specific reaction step. This modular approach allows for precise control over reaction parameters such as temperature, pressure, and residence time at each stage of the synthesis. durham.ac.ukchimia.ch
The synthesis could commence with the reaction of a mono-Boc-protected diamino-PEG with a suitable anhydride in the first reactor module to introduce the carboxylic acid functionality at one end. The use of a flow reactor ensures rapid mixing and excellent heat transfer, which is crucial for controlling exothermic reactions.
The output from the first module would then flow directly into a deprotection module. Here, an acidic stream could be introduced to selectively remove the Boc protecting group, yielding a free amine. The short residence time in the flow reactor minimizes the risk of side reactions.
In the subsequent module, the stream containing the amino-PEG-acid would be mixed with a solution of an activated Fmoc reagent (e.g., Fmoc-Cl) under basic conditions to facilitate the N-terminal protection. The precise stoichiometric control achievable in a flow system minimizes the need for a large excess of expensive reagents. thieme-connect.de
In-line purification can be integrated into the flow path using scavenger resins or membrane-based separation units to remove unreacted reagents and by-products, delivering a high-purity product stream. durham.ac.uk This circumvents the need for laborious offline purification steps.
The table below outlines the parameters for a conceptual multi-step flow synthesis of this compound.
| Module | Reaction | Reagents | Temperature (°C) | Residence Time (min) | Potential Throughput (g/h) |
| 1: Carboxylation | Amine acylation | Mono-Boc-amino-PEG-amine, Succinic anhydride, Triethylamine | 25-40 | 5-10 | 50-100 |
| 2: Deprotection | Boc removal | Trifluoroacetic acid in Dichloromethane | 0-25 | 2-5 | 50-100 |
| 3: Fmoc-protection | N-acylation | Amino-PEG-acid, Fmoc-Cl, Diisopropylethylamine | 0-25 | 3-7 | 50-100 |
| 4: In-line Purification | Scavenging | Immobilized scavenger resins | 25 | 5-10 | 45-90 |
The scalability of such a flow process is a key advantage. Production capacity can be increased by either extending the operational time or by "scaling out," which involves running multiple microreactor systems in parallel. scispace.comresearchgate.net This approach avoids the challenges often associated with scaling up batch reactors, ensuring consistent product quality regardless of the production scale. chemrxiv.org The enhanced safety profile, due to the small reaction volumes at any given time, makes flow chemistry particularly suitable for industrial-scale production.
Advanced Applications and Research Paradigms of Fmoc Nh Peg5 Ch2cooh
Utilization in Bioconjugation Chemistry for Advanced Biomolecules
Fmoc-NH-PEG5-CH2COOH is a heterobifunctional chemical compound extensively utilized in the field of bioconjugation chemistry. Its structure is uniquely suited for the synthesis of complex biomolecules. The molecule features a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group at one end and a carboxylic acid group at the other, separated by a five-unit polyethylene (B3416737) glycol (PEG) chain. The Fmoc group provides temporary protection of the molecule's primary amine, which is essential for controlled, stepwise chemical synthesis, particularly in solid-phase peptide synthesis (SPPS).
PEGylation, the covalent attachment of PEG chains to peptides and proteins, is a widely adopted strategy to enhance the biopharmaceutical properties of therapeutic molecules. mdpi.comlifetein.com This modification can lead to improved water solubility, greater stability across different pH and temperature ranges, and a longer circulating half-life in the body. lifetein.comaxispharm.comallinno.com The PEG chain increases the hydrodynamic radius of the molecule, which reduces its rate of renal clearance. allinno.com Furthermore, the flexible PEG chain can form a protective hydrophilic shield around the biomolecule, masking it from proteolytic enzymes and reducing its immunogenicity. lifetein.comallinno.com
The length of the polyethylene glycol (PEG) chain is a critical parameter that can significantly influence the stability and conformation of a PEGylated biomolecule. harvard.edu The specific effects can vary depending on the peptide or protein and the biological environment.
A systematic study on analogues of the A20FMDV2 peptide, an inhibitor of integrin αvβ6, investigated the impact of PEG chains with 1 to 20 ethylene (B1197577) glycol units on peptide stability. mdpi.com The results revealed a surprising discrepancy between different testing media. While the longest chain (PEG20) conferred the highest stability in rat serum, shorter chains proved more effective in human plasma. mdpi.com Specifically, the PEG2 and PEG5 analogues were found to be more resistant to degradation in human plasma than longer PEG chains. mdpi.com The PEG5-A20FMDV2 analogue demonstrated excellent stability in human plasma while maintaining its high-affinity binding to its target. mdpi.com
Table 1: Stability of PEGylated A20FMDV2 Analogues in Human Plasma
| PEG Chain Length | Relative Stability in Human Plasma | Key Finding | Source |
|---|---|---|---|
| PEG2 | High | Shorter PEG chains were more resistant to degradation in human plasma compared to longer chains. | mdpi.com |
| PEG5 | High | ||
| PEG20 | Lower than PEG2/PEG5 | Demonstrated the highest stability in rat serum, highlighting media-dependent effects. | mdpi.com |
Conversely, research on the Pin1 WW domain indicated that even short PEG oligomers can enhance conformational stability. harvard.edu In that model, shorter PEG chains primarily increased the protein's folding rate, whereas longer chains both increased the folding rate and decreased the unfolding rate. harvard.edu Another study involving alpha-1 antitrypsin (AAT) found that PEGylation, regardless of the PEG length, did not cause significant changes to the protein's secondary or tertiary structure. nih.gov However, it did substantially decrease heat-induced aggregation and improve resistance to proteolysis, with larger PEGs offering greater protection. nih.gov
Controlled conjugation is paramount for producing homogeneous bioconjugates with predictable properties. Site-specific PEGylation strategies are therefore crucial to ensure that the PEG linker is attached to a precise location on the peptide or protein. fujifilm.com this compound is designed to facilitate such controlled reactions. Its Fmoc-protected amine prevents unwanted side reactions during the coupling of its terminal carboxylic acid to a specific functional group, such as the amine of a lysine (B10760008) residue on a protein. axispharm.com
The development of homogeneous antibody-drug conjugates relies heavily on these site-specific methodologies. fujifilm.com Research on the Pin WW domain, where a PEG oligomer was successfully appended to a single asparagine side chain, exemplifies a successful site-specific modification. harvard.edu The ability to control the point of attachment ensures that the PEGylation does not interfere with the protein's active site or regions critical for its biological function.
A primary goal of PEGylation is to improve a peptide's therapeutic characteristics without compromising its essential biological activity. The use of a spacer like the PEG5 chain in this compound can be instrumental in achieving this balance. The spacer physically separates the conjugated peptide from the larger molecule or surface to which it is attached, which can help maintain the peptide's native conformation and ability to interact with its target.
In the study of the PEGylated A20FMDV2 peptide, the PEG5 analogue not only showed high stability but also retained its selectivity and nanomolar binding affinity for the integrin αvβ6 target. mdpi.com This demonstrates that the PEG5 linker is effective in improving biopharmaceutical properties while preserving the specific biological interaction. Furthermore, the chemical handle used to connect the PEG chain was also shown to influence binding activity, with an acetyl handle proving superior to a propionyl handle for the PEG5-A20FMDV2 conjugate. mdpi.com In another instance, a synthetic peptide incorporated a PEG5 spacer specifically to foster a more favorable conformation and mitigate undesirable hydrophobic interactions. vanderbilt.edu
Table 2: Components of an Antibody-Drug Conjugate (ADC)
| Component | Function | Source |
|---|---|---|
| Monoclonal Antibody (mAb) | Binds to a specific antigen on target cells (e.g., cancer cells), providing specificity. | medchemexpress.com |
| Linker (e.g., containing this compound) | Covalently connects the antibody to the cytotoxic drug. Its chemistry dictates the ADC's stability and drug-release mechanism. | medchemexpress.commedchemexpress.com |
| Cytotoxic Drug (Payload) | A potent agent that kills the target cell after being internalized. | fujifilm.com |
Linkers used in ADCs can be broadly categorized as cleavable or non-cleavable. medchemexpress.com Cleavable linkers are designed to be stable in the bloodstream and to release the cytotoxic payload only after the ADC has been internalized by the target cell. medchemexpress.com This release is typically triggered by the specific conditions within the cell, such as a lower pH in endosomes or the presence of certain enzymes like cathepsins in the lysosome. medchemexpress.com
This compound is described in multiple sources as a cleavable ADC linker. medchemexpress.commedchemexpress.commybiosource.com This suggests it is used as a component within a larger linker construct that contains a specific cleavable bond. The linker's bifunctional nature allows for its incorporation into these complex systems, where the carboxylic acid might be coupled to a cleavable unit attached to the drug, while the Fmoc-protected amine provides a handle for eventual conjugation to the antibody. axispharm.com The strategic use of such cleavable linkers is a cornerstone of modern ADC design, enabling targeted drug release and minimizing off-target toxicity. fujifilm.com
Antibody-Drug Conjugates (ADCs) and Prodrug Design
Design Principles for Linker Stability and Drug Release Kinetics
The linker component of an Antibody-Drug Conjugate (ADC) is a critical determinant of its therapeutic index, governing both the stability of the conjugate in circulation and the efficiency of payload release at the target site. This compound is utilized as a component in the construction of cleavable linkers for ADCs. medchemexpress.comfujifilm.comalfagen.com.trsocialhelponline.com The design of these linkers is a balancing act between maintaining stability in the bloodstream to minimize off-target toxicity and ensuring rapid cleavage within the cancer cell to release the cytotoxic drug. fujifilm.com
Research into linker technology has produced a variety of cleavable and non-cleavable linkers. Cleavable linkers are designed to be stable in systemic circulation but are susceptible to cleavage by specific conditions within the target cell, such as low pH in endosomes and lysosomes or the presence of specific enzymes like cathepsins. The design of these linkers, incorporating spacers like the one derived from this compound, is crucial for achieving the desired pharmacokinetic profile and therapeutic efficacy.
PROTAC (Proteolysis-Targeting Chimeras) Development
PROTACs are innovative therapeutic modalities that co-opt the body's own ubiquitin-proteasome system to selectively degrade target proteins implicated in disease. chemicalbook.inchemicalbook.com A PROTAC molecule is bifunctional, consisting of a ligand that binds to a target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker. chemicalbook.comjenkemusa.comjenkemusa.com
This compound is a valuable reagent in the synthesis of PROTACs, serving as a PEG-based linker. medchemexpress.comalfagen.com.trsocialhelponline.comchemicalbook.inchemicalbook.com The Fmoc-protected amine allows for stepwise, controlled synthesis, a crucial aspect of constructing these complex molecules. The terminal carboxylic acid can be activated to react with amine groups on one of the ligands, while the Fmoc group can be removed under basic conditions to reveal a free amine for conjugation to the second ligand. chemicalbook.inchemicalbook.com The PEG5 spacer itself imparts favorable physicochemical properties to the resulting PROTAC molecule. jenkemusa.comjenkemusa.com The hydrophilic nature of the PEG linker can improve the water solubility of the PROTAC, which can in turn affect its cell permeability and potential for oral absorption. jenkemusa.comjenkemusa.com
The length and flexibility of the linker are critical parameters that significantly impact the efficacy of a PROTAC. The linker must be long enough to span the distance between the target protein and the E3 ligase, facilitating the formation of a stable and productive ternary complex (target protein-PROTAC-E3 ligase). An optimal linker length is essential for maximizing the interaction between the target protein and the E3 ligase, leading to efficient ubiquitination and subsequent degradation of the target protein.
A linker that is too short may introduce steric hindrance, preventing the formation of a stable ternary complex and reducing degradation efficiency. Conversely, while a longer linker might offer more flexibility, excessive length can sometimes lead to reduced efficacy. The flexibility of the linker, often provided by PEG chains, allows for the necessary conformational adjustments to accommodate the binding of both the target protein and the E3 ligase.
Research has shown that varying the length of the PEG linker can have a profound effect on PROTAC activity. For instance, in the development of PROTACs targeting the Liver X Receptor (LXR), a series of PROTACs with PEG linkers of varying lengths (PEG3 to PEG6) were synthesized. frontiersin.org The study found that the PROTAC incorporating a PEG5 linker (GW3965-PEG5-VH032) exhibited the most potent degradation of LXRβ. frontiersin.org This highlights the critical importance of optimizing linker length to achieve maximal PROTAC efficacy. This optimization process often involves the synthesis and evaluation of a series of PROTACs with different linker lengths to identify the most effective construct.
| PROTAC Component | Function | Influence of Linker |
| Target Protein Ligand | Binds to the protein of interest. | Linker length and flexibility affect spatial orientation for binding. |
| E3 Ligase Ligand | Recruits an E3 ubiquitin ligase. | Proper linker length is crucial to avoid steric clash with the ligase. |
| Linker (e.g., PEG5) | Connects the two ligands. | Length and flexibility determine the ability to form a stable ternary complex, impacting degradation efficiency. |
Nucleic Acid Conjugation and Delivery Systems
The versatility of this compound extends to the field of nucleic acid delivery. The conjugation of therapeutic oligonucleotides, such as siRNA or antisense oligonucleotides, to targeting moieties or delivery vehicles is a key strategy to improve their stability, cellular uptake, and pharmacokinetic profile. The bifunctional nature of this compound allows for its incorporation as a linker to connect nucleic acids to other molecules, such as peptides or antibodies, for targeted delivery. vulcanchem.com
Glycoconjugate Synthesis and Glycosylation Strategies
Glycoconjugates, molecules in which a carbohydrate is linked to another chemical species, play vital roles in numerous biological processes. The synthesis of well-defined glycoconjugates is essential for studying their functions and for developing new therapeutic and diagnostic agents. This compound can be employed as a linker in the synthesis of neoglycoconjugates, where the PEG spacer can improve the aqueous solubility and bioavailability of the final construct. The terminal functional groups allow for the covalent attachment of carbohydrate moieties to peptides, proteins, or other scaffolds.
Integration into Nanomaterials and Surface Modification Technologies
The surface modification of nanomaterials is a rapidly advancing field with applications in drug delivery, diagnostics, and bio-sensing. This compound is a valuable tool for the functionalization of nanoparticles. The carboxylic acid terminus can be used to anchor the molecule to the surface of nanoparticles that have been functionalized with amine groups. vanderbilt.edu The PEG5 chain then forms a hydrophilic layer on the nanoparticle surface, which can improve its biocompatibility, reduce non-specific protein adsorption, and enhance circulation time in vivo. The Fmoc-protected amine at the distal end of the PEG chain provides a reactive handle for the subsequent attachment of targeting ligands, such as antibodies or peptides, to create targeted drug delivery systems or diagnostic probes. vulcanchem.com
In one research example, this compound was utilized in the development of folate-targeted proteolytic nanobeacons for selective delivery in solid tumors. vanderbilt.edu This highlights its role in creating sophisticated, functionalized nanomaterials for biomedical applications.
Surface Functionalization of Nanoparticles (e.g., Gold Nanoparticles, Liposomes)
The modification of nanoparticle surfaces is crucial for their application in nanomedicine and diagnostics. This compound serves as an essential linker for functionalizing a variety of nanoparticles, including gold nanoparticles and liposomes, to enhance their in vivo performance and confer targeted capabilities. abbexa.comjenkemusa.com The carboxylic acid end of the molecule can be activated to react with primary amines on a surface, or the Fmoc group can be removed to expose an amine for conjugation, allowing for the covalent attachment of the PEG linker to the nanoparticle. biochempeg.combroadpharm.com
A primary application of attaching this compound to nanoparticles is to impart "stealth" characteristics through a process known as PEGylation. abbexa.comnih.gov The PEG chain is highly hydrophilic and creates a hydration shell around the nanoparticle. issuu.comunige.ch This layer sterically hinders the adsorption of opsonin proteins from the bloodstream, which would otherwise mark the nanoparticles for rapid clearance by the mononuclear phagocyte system (MPS). nih.gov
This "PEG shielding" results in several key advantages:
Prolonged Circulation Half-Life: By evading premature clearance, PEGylated nanoparticles remain in circulation longer, increasing the probability of reaching their target site. abbexa.comlifetein.com
Improved Biocompatibility: PEGylation reduces the immunogenicity and toxicity of the nanoparticles, making them more compatible with biological systems. abbexa.comissuu.comlifetein.com
Enhanced Stability: The PEG layer can improve the colloidal stability of nanoparticles in physiological buffers. unige.ch
Research has consistently shown that modifying nanoparticle surfaces with PEG chains significantly reduces premature clearance and improves biocompatibility. nih.govvanderbilt.edu The PEG5 linker, specifically, offers a balance between providing sufficient surface coverage for stealth effects and maintaining the functionality of other conjugated molecules. vulcanchem.commdpi.com
Beyond providing stealth properties, this compound is instrumental in presenting targeting ligands on the surface of nanomaterials. biochempeg.com After attaching the linker to the nanoparticle via its carboxylic acid terminus, the Fmoc protecting group on the distal end can be removed under basic conditions to reveal a primary amine. broadpharm.com This amine then serves as a reactive handle to conjugate targeting moieties such as peptides, antibodies, or small molecules. vulcanchem.comgoogle.com This strategic presentation allows the nanoparticles to selectively bind to and interact with specific cells or tissues, which is fundamental for applications like targeted drug delivery and diagnostic imaging. The flexible PEG5 spacer ensures that the attached ligand is extended away from the nanoparticle surface, reducing steric hindrance and facilitating optimal interaction with its biological target. chempep.com
Fabrication of Hydrogels and Polymeric Scaffolds for Tissue Engineering
In the field of regenerative medicine and tissue engineering, this compound is utilized in the synthesis and functionalization of hydrogels and polymeric scaffolds. cd-bioparticles.net These three-dimensional structures are designed to mimic the extracellular matrix (ECM) and support cell growth, proliferation, and differentiation.
| Application Area | Role of this compound | Key Benefit |
| Nanoparticle Functionalization | Covalent attachment to nanoparticle surfaces (e.g., gold, liposomes). abbexa.com | Provides a PEGylated surface for stealth properties and a handle for ligand conjugation. nih.govlifetein.com |
| Hydrogel Fabrication | Acts as a cross-linker or is incorporated into polymer backbones. cd-bioparticles.netjenkemusa.com | Enhances hydrophilicity and provides sites for bio-functionalization. |
| Tissue Engineering Scaffolds | Surface modification to attach bioactive peptides or growth factors. up.ac.za | Improves biocompatibility and creates a cell-instructive environment. |
Biosensor Development and Diagnostic Tool Enhancement
The precise immobilization of biological recognition elements is paramount for the sensitivity and specificity of biosensors and other diagnostic tools. nih.gov this compound is an effective linker for this purpose, enabling the controlled attachment of biomolecules to sensor surfaces, such as those used in ELISA or surface plasmon resonance (SPR) systems.
The functionality of this compound allows for a directed immobilization strategy. The carboxylic acid group can be used to anchor the linker to an appropriately functionalized sensor chip. Subsequently, the Fmoc group is removed, and a specific biomolecule (e.g., an antibody, enzyme, or oligonucleotide) is conjugated to the newly exposed amine. broadpharm.comnih.gov
This approach offers several advantages for biosensor performance:
Reduced Non-Specific Binding: The hydrophilic PEG spacer creates a protein-repellent surface, minimizing the non-specific adsorption of interfering molecules from the sample matrix, which in turn reduces background noise and improves the signal-to-noise ratio. chempep.com
Optimized Analyte Access: The PEG5 spacer extends the recognition element away from the sensor surface, ensuring its proper orientation and accessibility for binding to the target analyte. chempep.com
Preservation of Biomolecule Activity: The covalent and oriented coupling helps to preserve the native conformation and biological activity of the immobilized molecule. nih.gov
Role in Ligand Design and Structure-Activity Relationship (SAR) Studies
This compound is a valuable building block in ligand design and for conducting Structure-Activity Relationship (SAR) studies. biochempeg.comnih.gov SAR studies are essential for optimizing the properties of therapeutic or diagnostic agents by systematically modifying their chemical structure and evaluating the effects on their biological activity.
The compound is frequently used in solid-phase peptide synthesis (SPPS) to introduce a hydrophilic spacer into a peptide sequence. mdpi.com Researchers can systematically vary the length of the PEG linker by using analogues like Fmoc-NH-PEGn-CH2COOH where 'n' is different from 5. mdpi.com This allows for the investigation of how the spacer length affects properties such as:
Binding Affinity: The distance and flexibility between a targeting motif and a payload can significantly influence binding to a receptor. vulcanchem.com
Proteolytic Stability: The PEG chain can shield the peptide from enzymatic degradation. lifetein.commdpi.com
Solubility and Pharmacokinetics: PEGylation is a well-known strategy to improve the solubility and circulation time of peptide-based drugs. lifetein.com
Spacial Orientation and Conformational Flexibility in Receptor Binding
The efficacy of a ligand's interaction with its biological receptor is not solely dependent on its intrinsic affinity but is also heavily influenced by its presentation, including its orientation and conformational freedom. Linkers like this compound play a pivotal role in modulating these spatial and structural parameters.
The PEG5 portion of the molecule acts as a flexible spacer, which is beneficial for peptides and other ligands that must adopt specific conformations to bind effectively to their targets. lifetein.com This flexibility can reduce steric hindrance between the ligand and the molecule or surface to which it is conjugated, thereby improving molecular interactions. chempep.com In conjugates, the spacer physically distances the active ligand from a potentially bulky carrier (such as a nanoparticle, antibody, or solid support), ensuring the ligand is projected out towards the biological milieu and is accessible to the receptor's binding pocket. nih.govrsc.org
Research using atomistic molecular dynamics simulations on PEGylated nanoparticles has shown that the spatial presentation of ligands is key to their function. unimib.it A well-spaced distribution and proper orientation away from a carrier surface can significantly enhance binding efficiency. unimib.it The length and nature of the PEG spacer are critical variables that control the availability and presentation of bioactive ligands. nih.gov While direct coupling of a ligand can lead to a mix of orientations that may reduce the accessibility of its binding domains, the introduction of a flexible PEG spacer can help optimize this presentation. dovepress.com The use of this compound allows for the controlled attachment of ligands, leveraging the spacer to enhance the probability of a productive binding event by providing the necessary conformational freedom and spatial positioning.
Influence of PEG5 Spacer on Ligand-Target Interactions
The five-unit polyethylene glycol chain is a defining feature of this compound, and its length and chemical nature directly influence the binding kinetics and affinity of the conjugated ligand. The PEG5 spacer provides an optimal balance between creating sufficient distance to avoid steric clashes and maintaining a degree of compactness. vulcanchem.com
Studies on hydrogels decorated with the cell-adhesion ligand RGD have demonstrated the profound impact of PEG spacer length on biological activity. nih.gov In these studies, ligands were attached to hydrogel backbones using PEG spacers of varying lengths. The findings revealed that as the spacer length increased, the concentration of the RGD ligand required to support cell attachment and spreading decreased. nih.gov This indicates that a longer spacer enhances the ligand's availability and presentation to cellular receptors.
Table 1: Impact of PEG Spacer Length on Ligand Availability This table summarizes findings from a study where the RGD ligand was conjugated to a hydrogel surface using PEG spacers of different lengths. The data illustrates how spacer length affects the ligand concentration needed for biological function.
PEG Spacer Length Relative RGD Concentration Required for Cell Attachment Implication for Ligand-Target Interaction PEG5 Higher Shorter spacer requires a greater surface density of ligands to achieve the same level of cell binding. unimib.it PEG11 Intermediate Increased spacer length improves ligand presentation and availability to cell receptors. unimib.it PEG27 Lower Longest spacer tested provides the most efficient presentation, requiring the lowest ligand concentration for cell attachment. unimib.it
Table 2: Chemical Compounds MentionedAdvanced Analytical and Characterization Methodologies for Fmoc Nh Peg5 Ch2cooh and Its Conjugates
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the elucidation of the molecular structure of Fmoc-NH-PEG5-CH2COOH. These techniques provide detailed information on the compound's atomic composition, connectivity, and the presence of specific functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR) for Structural Confirmation and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural confirmation of this compound. abbexa.combiochempeg.com Both one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments are employed to provide a complete picture of the molecule's architecture.
¹H NMR spectroscopy confirms the presence of all key structural motifs. The aromatic protons of the Fmoc group are typically observed in the downfield region of the spectrum, while the aliphatic protons of the PEG chain produce characteristic signals in the mid-field. The protons adjacent to the amide and carboxylic acid functionalities provide further structural verification. The purity can be assessed by comparing the integration of the signals corresponding to the compound against those of any impurities. abbexa.com
¹³C NMR spectroscopy complements the proton data by providing a count of the unique carbon atoms in the molecule, which should align with its known structure. rsc.org 2D NMR techniques, such as COSY (Correlation Spectroscopy), are used to establish proton-proton coupling networks, confirming the connectivity of the PEG backbone and its linkage to the terminal functional groups. rsc.org
Table 1: Representative ¹H NMR Spectral Data for this compound Structural Moieties Note: Chemical shifts (δ) are approximate and can vary based on solvent and experimental conditions. Data is compiled from typical values for these functional groups.
| Structural Moiety | Approximate Chemical Shift (ppm) | Multiplicity |
| Aromatic Protons (Fmoc group) | 7.20 - 7.90 | Multiplet |
| Methine & Methylene Protons (Fmoc group) | 4.20 - 4.50 | Multiplet |
| Ethylene (B1197577) Glycol Protons (-O-CH₂-CH₂-O-) | 3.50 - 3.70 | Multiplet |
| Methylene Protons (-NH-CH₂-) | ~3.30 | Multiplet |
| Methylene Protons (-CH₂-COOH) | ~4.05 | Singlet |
| Amide Proton (-NH-) | ~7.00 - 8.00 | Triplet / Broad |
Mass Spectrometry (MS) for Molecular Weight Determination and Impurity Profiling
Mass spectrometry (MS) is a critical tool for determining the molecular weight of this compound and its conjugates, thereby confirming their identity. biochempeg.com Techniques such as electrospray ionization (ESI-MS) are commonly used for this class of molecules. biochempeg.com The analysis verifies that the primary molecular ion peak corresponds to the expected molecular weight of 517.57 g/mol .
Furthermore, MS is highly effective for impurity profiling. Potential impurities could include PEGylated species with varying numbers of ethylene glycol units (e.g., PEG4 or PEG6 analogues) or byproducts from incomplete synthesis. These would appear as distinct peaks with different mass-to-charge ratios, allowing for their identification and relative quantification.
High-Resolution Mass Spectrometry (HRMS) provides a more definitive structural confirmation than standard MS by measuring the molecular mass with very high accuracy, typically within a few parts per million (ppm). researchgate.net This allows for the determination of the exact elemental composition of the molecule. For this compound, HRMS can distinguish its chemical formula, C₂₇H₃₅NO₉, from other potential structures that might have the same nominal mass. researchgate.netrsc.org This level of precision is crucial for verifying the synthesis of the target compound and for the characterization of novel conjugates. abbexa.com
Table 2: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₂₇H₃₅NO₉ |
| Theoretical Monoisotopic Mass [M+H]⁺ | 518.2334 |
| Hypothetical Experimental Mass [M+H]⁺ | 518.2331 |
| Mass Accuracy (ppm) | -0.58 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the key functional groups within the this compound molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies. sigmaaldrich.com The presence of a strong, broad absorption band for the C-O-C ether stretch is a clear indicator of the PEG backbone. researchgate.net Other important signals include the N-H stretch of the amide, and the distinct C=O (carbonyl) stretching vibrations from both the urethane (B1682113) (Fmoc) and the carboxylic acid groups. researchgate.net The collective data from these peaks confirms that the primary structural components of the molecule are intact.
Table 3: Key Infrared (IR) Absorption Bands for this compound
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| Carboxylic Acid O-H | Stretch, hydrogen-bonded | 3300 - 2500 (Broad) |
| Amide N-H | Stretch | 3400 - 3200 |
| Aromatic C-H | Stretch | 3100 - 3000 |
| Aliphatic C-H | Stretch | 3000 - 2850 |
| Carboxylic Acid C=O | Stretch | 1725 - 1700 |
| Urethane C=O (Fmoc) | Stretch | 1700 - 1670 |
| Ether C-O-C | Stretch | 1150 - 1085 (Strong) |
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for both the purification of this compound and the quantitative assessment of its purity. These methods separate the target compound from unreacted starting materials, reagents, and side products.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound and its derivatives. biochempeg.comsigmaaldrich.com A reversed-phase HPLC (RP-HPLC) setup is typically employed, which separates molecules based on their hydrophobicity. In a typical analysis, the compound is injected onto a C18 stationary phase column and eluted using a gradient of aqueous mobile phase (often containing an acid like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724). abbexa.comrsc.org
The purity is calculated by integrating the peak area of the target compound and expressing it as a percentage of the total area of all peaks in the chromatogram. Commercial suppliers often guarantee a purity of ≥95% as determined by HPLC. This method is also invaluable for monitoring the progress of conjugation reactions where this compound is used, allowing for the clear separation and quantification of starting material, intermediates, and the final product. abbexa.com
Table 4: Typical Parameters for RP-HPLC Analysis
| Parameter | Description |
| Stationary Phase | C18 silica (B1680970) column |
| Mobile Phase A | Water with 0.1% Formic Acid (or TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid (or TFA) |
| Elution | Gradient elution (e.g., 10% to 100% B over 10-20 minutes) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV-Vis Detector (e.g., at 254 nm or 301 nm for Fmoc) |
Reverse-Phase HPLC (RP-HPLC) for Conjugate Purification
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a cornerstone technique for the purification and analysis of peptides and their conjugates. pepdd.comresearchgate.net Its high efficiency and compatibility with volatile buffer systems make it ideal for separating the desired PEGylated product from unreacted starting materials and other impurities. pepdd.com The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase, typically a silica support functionalized with alkyl chains (e.g., C4, C8, or C18). pepdd.comvcu.edu
The purification of conjugates involving this compound often utilizes a gradient elution method. This involves starting with a highly aqueous mobile phase, which promotes the binding of the hydrophobic conjugate to the column, and gradually increasing the concentration of an organic solvent, such as acetonitrile (ACN), to elute the bound molecules. pepdd.comresearchgate.net Trifluoroacetic acid (TFA) is commonly added to the mobile phase as an ion-pairing agent to improve peak shape and resolution. researchgate.nethplc.eu
Several factors influence the separation of PEGylated conjugates by RP-HPLC, including the length of the PEG chain, the nature of the peptide or molecule being conjugated, and the specific chromatographic conditions. chromatographyonline.com The addition of a PEG chain generally increases the hydrophobicity of the molecule, leading to a longer retention time on the RP-HPLC column compared to the unconjugated species. researchgate.net This difference in retention time allows for the effective separation of the PEGylated product.
The choice of stationary phase is also critical. While C18 columns are widely used for peptide separations, C4 columns are often preferred for analyzing larger and more hydrophobic molecules like PEGylated proteins, as they can provide better peak shape and resolution. phenomenex.comwindows.net The temperature of the column is another parameter that can be optimized to improve separation, with elevated temperatures (e.g., 45°C) sometimes leading to better results for PEGylated proteins. chromatographyonline.comphenomenex.com
Table 1: Typical RP-HPLC Conditions for PEGylated Conjugate Purification
| Parameter | Condition | Source |
|---|---|---|
| Column | Jupiter 300 5 µm C4, 150 x 4.6 mm | phenomenex.com |
| Mobile Phase A | 0.1% TFA in Water | chromatographyonline.comphenomenex.com |
| Mobile Phase B | 90% Acetonitrile / 0.085% TFA in Water | chromatographyonline.comphenomenex.com |
| Gradient | 20% to 65% B over 25 minutes | chromatographyonline.comphenomenex.com |
| Flow Rate | 1 mL/min | chromatographyonline.comphenomenex.com |
| Temperature | 45 °C | chromatographyonline.comphenomenex.com |
| Detection | UV at 220 nm | chromatographyonline.comphenomenex.com |
Gel Permeation Chromatography (GPC) for Polymer Characterization
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for characterizing the molecular weight and molecular weight distribution of polymers, including PEGylated molecules. resolvemass.ca This method separates molecules based on their hydrodynamic volume in solution. resolvemass.ca Larger molecules are excluded from the pores of the stationary phase and therefore elute earlier, while smaller molecules can penetrate the pores and have a longer elution path. resolvemass.ca
For conjugates involving this compound, GPC is particularly useful for assessing the polydispersity of the PEG component. The polydispersity index (PDI) is a measure of the breadth of the molecular weight distribution of a polymer, and GPC can provide values for the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the PDI (Mw/Mn). resolvemass.ca This information is crucial for ensuring the consistency and quality of the PEGylating agent and the final conjugate.
The choice of mobile phase and column is dependent on the solubility of the polymer. For water-soluble PEGs and their conjugates, aqueous mobile phases are used. chromatographyonline.com The use of multi-angle light scattering (MALS) and refractive index (RI) detectors in conjunction with GPC can provide more accurate molecular weight information without the need for column calibration with standards of the same composition. resolvemass.camalvernpanalytical.com
Table 2: GPC for Polymer Characterization
| Parameter | Description | Source |
|---|---|---|
| Technique | Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) | resolvemass.ca |
| Principle | Separation based on hydrodynamic volume | resolvemass.ca |
| Key Measurements | Number-average molecular weight (Mn), Weight-average molecular weight (Mw), Polydispersity Index (PDI) | resolvemass.ca |
| Detectors | Refractive Index (RI), UV, Multi-Angle Light Scattering (MALS) | resolvemass.ca |
| Application | Characterization of PEGylated proteins and polymers | resolvemass.camz-at.de |
Advanced Biophysical and Biochemical Characterization of Conjugates
Circular Dichroism (CD) spectroscopy is a widely used technique to study the secondary structure of peptides and proteins. americanpeptidesociety.orgcreative-proteomics.com It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. americanpeptidesociety.org The resulting CD spectrum provides information on the proportions of different secondary structural elements, such as α-helices, β-sheets, and random coils. americanpeptidesociety.org
When a peptide is conjugated with this compound, it is important to assess whether the PEGylation process has altered its conformation, as this can impact its biological activity. nih.gov CD spectroscopy can be used to compare the secondary structure of the native peptide with that of the PEGylated conjugate. nih.govnih.gov For example, a study on the PEGylation of an alanine-rich polypeptide showed that while PEGylation did not significantly alter the α-helical conformation at room temperature, it did affect the thermal stability and aggregation properties of the polypeptide. nih.gov
The impact of PEGylation on peptide conformation is dependent on several factors, including the nature of the peptide, the length of the PEG chain, and the site of conjugation. nih.gov In some cases, PEGylation can lead to significant conformational changes, while in others, the effect is minimal. nih.govnih.gov
Table 3: Characteristic CD Spectral Features for Peptide Secondary Structures
| Secondary Structure | Wavelength (nm) | Ellipticity | Source |
|---|---|---|---|
| α-helix | ~222 and ~208 | Negative | americanpeptidesociety.orgnih.gov |
| ~192 | Positive | nih.gov | |
| β-sheet | ~217 | Negative | americanpeptidesociety.org |
| ~195 | Positive | americanpeptidesociety.org | |
| Random Coil | ~195 | Negative | rsc.org |
Surface Plasmon Resonance (SPR) is a powerful, label-free technique for real-time monitoring of biomolecular interactions. researchgate.netcreativebiomart.net It is widely used to determine the binding kinetics (association and dissociation rate constants) and affinity (equilibrium dissociation constant) of interactions between a ligand immobilized on a sensor surface and an analyte in solution. nih.gov
In the context of conjugates formed with this compound, SPR can be used to evaluate how PEGylation affects the binding of the molecule to its target. For instance, if the PEGylated molecule is a peptide designed to bind to a specific receptor, SPR can quantify any changes in binding affinity or kinetics resulting from the addition of the PEG chain. researchgate.net
The experimental setup involves immobilizing one of the binding partners (e.g., the target receptor) onto the sensor chip. creativebiomart.net The PEGylated conjugate is then flowed over the surface at different concentrations, and the binding is detected as a change in the refractive index at the sensor surface, measured in resonance units (RU). creativebiomart.net By analyzing the resulting sensorgrams, the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD) can be determined. nih.gov It has been observed that PEGylation can sometimes lead to a decrease in binding affinity, which may be compensated by other benefits of PEGylation, such as increased stability. researchgate.net
Table 4: Key Parameters Determined by SPR
| Parameter | Symbol | Description | Source |
|---|---|---|---|
| Association Rate Constant | ka | The rate at which the analyte binds to the immobilized ligand. | nih.gov |
| Dissociation Rate Constant | kd | The rate at which the analyte-ligand complex dissociates. | nih.gov |
Cell-based assays are essential for determining the biological activity and efficacy of PEGylated conjugates in a physiologically relevant context. formulationbio.com These assays measure the functional response of cells to the conjugate, providing a more comprehensive understanding of its potential therapeutic effect than simple binding assays. formulationbio.com
The specific type of cell-based assay used will depend on the nature of the conjugate and its intended biological target. formulationbio.com Common examples include:
Cell Proliferation Assays: These assays, such as the MTT assay, measure the effect of the conjugate on cell viability and growth. bioline.org.brnih.gov They are often used to assess the cytotoxic effects of anti-cancer drug conjugates. bioline.org.br
Reporter Gene Assays: These assays utilize engineered cell lines that express a reporter gene (e.g., luciferase) under the control of a specific signaling pathway. nih.govresearchgate.net The activity of the conjugate is then determined by measuring the expression of the reporter gene. nih.govresearchgate.net
Cell Signaling Assays: These assays measure the ability of the conjugate to modulate specific intracellular signaling pathways. formulationbio.com
Studies have shown that PEGylation can impact the biological activity of a molecule. For example, the cytotoxicity of some drugs has been shown to increase upon PEGylation, potentially due to enhanced stability and delivery to the target cells. nih.govmdpi.com However, in other cases, PEGylation can lead to a decrease in in vitro activity, which may be offset by improved pharmacokinetic properties in vivo. nih.gov
The stability of a PEGylated conjugate in biological fluids is a critical determinant of its in vivo performance. In vitro stability studies are conducted to assess the degradation of the conjugate in biological media such as serum or plasma. mdpi.comresearchgate.net These studies provide valuable information on the half-life of the conjugate and its susceptibility to enzymatic degradation. mdpi.com
The stability of conjugates can be assessed by incubating them in serum or plasma at physiological temperature (37°C) for various time points. mdpi.com The amount of intact conjugate remaining at each time point is then quantified using analytical techniques such as RP-HPLC. mdpi.com
PEGylation is a well-established method to improve the stability of peptides and other biomolecules. nih.govmdpi.com The PEG chain can protect the molecule from proteolytic enzymes, leading to a longer circulation half-life. nih.govmdpi.com The degree of stabilization can depend on the size of the PEG chain and the site of conjugation. nih.govmdpi.com For example, a study on a PEGylated peptide showed that increasing the number of ethylene glycol units from one to twenty significantly increased its stability in rat serum. mdpi.com
Table 5: Compound Names
| Compound Name |
|---|
| This compound |
| Acetonitrile (ACN) |
| Trifluoroacetic acid (TFA) |
| Bovine Serum Albumin (BSA) |
| Luciferase |
| Poly(lactic-co-glycolic acid) (PLGA) |
Computational and Theoretical Studies of Fmoc Nh Peg5 Ch2cooh
Molecular Modeling and Dynamics Simulations of PEGylated Systems
Molecular modeling and dynamics (MD) simulations have become indispensable tools for investigating the behavior of PEGylated molecules in various environments. researchgate.net These computational techniques allow for the exploration of conformational landscapes and interactions that are often difficult to capture through experimental methods alone. rsc.org
Simulation of Conjugate Interactions with Biological Targets
When Fmoc-NH-PEG5-CH2COOH is incorporated into a larger molecule, such as a PROTAC, MD simulations can predict how the PEGylated conjugate interacts with its biological targets, for instance, a target protein and an E3 ligase. nih.gov The PEG linker's flexibility and hydrophilicity can influence the formation and stability of the ternary complex, which is essential for the PROTAC's function. precisepeg.com
Simulations have shown that PEG chains can shield the conjugated molecule from nonspecific interactions and influence its surface properties. researchgate.net For example, a PEG linker can modulate the solubility and conformational stability of a conjugated peptide. acs.org The length of the PEG linker is a critical parameter, with studies on bis-biotin linkers showing that optimal cross-linking of avidin (B1170675) tetramers is achieved within a specific distance range, highlighting the importance of linker length in mediating protein-protein interactions. rsc.org In the context of PROTACs, the linker length directly impacts the efficacy of target protein degradation.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and reactivity of molecules. researchgate.net These methods are particularly useful for elucidating reaction mechanisms and predicting spectroscopic properties.
Reaction Mechanism Elucidation for Coupling Reactions
The carboxylic acid end of this compound is designed to react with an amine group on a target molecule to form a stable amide bond. This coupling reaction is typically facilitated by activating agents like HBTU or HATU. nih.gov Quantum mechanics/molecular mechanics (QM/MM) studies can be employed to model these reactions, treating the reacting atoms with high-level quantum mechanics while the rest of the system is described by a more computationally efficient molecular mechanics force field. windows.netacs.org
The reaction mechanism involves the activation of the carboxylic acid, followed by nucleophilic attack by the amine. rsc.org DFT calculations can be used to determine the energy barriers for each step of the reaction, providing insights into the reaction kinetics and the role of the coupling reagents and bases like DIPEA. nih.gov Similarly, the deprotection of the Fmoc group, which is achieved by treatment with a base like piperidine (B6355638), proceeds via a β-elimination mechanism that has also been studied using computational methods. mdpi.com
Table 2: Calculated Activation Energies for Key Reactions
| Reaction Step | Method | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| Fmoc Deprotection (β-elimination) | DFT | 10-15 |
| Carboxylic Acid Activation (with HATU) | QM/MM | 5-10 |
| Amide Bond Formation (Nucleophilic Attack) | QM/MM | 12-18 |
This table provides illustrative activation energies for the key chemical transformations involving the this compound linker, based on data from computational studies of similar reactions.
Prediction of Spectroscopic Properties
Quantum chemical calculations can predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts. pnnl.govnih.gov These predictions are valuable for confirming the structure of synthesized molecules. By calculating the magnetic shielding tensors of the nuclei in the molecule, it is possible to predict the ¹H and ¹³C NMR spectra. science.gov Recent advances have combined DFT calculations with machine learning to achieve high accuracy in predicting chemical shifts. pnnl.govnih.gov
For this compound, DFT calculations can predict the chemical shifts for the protons and carbons in the Fmoc group, the PEG chain, and the alkyl acid portion, aiding in the characterization of the molecule and its conjugates. mdpi.com
Cheminformatics and QSAR (Quantitative Structure-Activity Relationship) Approaches
Cheminformatics and QSAR studies are essential for understanding the relationship between the chemical structure of a molecule and its biological activity. ucsb.edudokumen.pub For molecules like PROTACs that incorporate this compound, these methods can help in optimizing the linker properties for improved efficacy.
In the context of PROTACs, the linker is a critical determinant of activity. nih.gov QSAR models can be developed using descriptors that quantify the properties of the linker, such as its length, flexibility, and polarity. researchgate.netacs.org These models can then be used to predict the degradation activity of new PROTAC designs. Descriptors for PEG linkers might include the number of ethylene (B1197577) glycol units, molecular weight, and calculated properties like logP and polar surface area. slideshare.net
Recent developments in machine learning have led to the creation of predictive models for PROTAC activity that take into account the properties of the warhead, E3 ligase ligand, and the linker. researchgate.net These models can screen virtual libraries of PROTACs with different linkers, including those based on PEG5, to identify candidates with optimal properties for synthesis and testing.
Table 3: Common Molecular Descriptors for PEG Linkers in QSAR
| Descriptor Type | Example Descriptors | Relevance |
|---|---|---|
| 1D Descriptors | Molecular Weight, Number of Ether Bonds | Basic molecular properties |
| 2D Descriptors | Topological Polar Surface Area (TPSA), logP | Solubility, Permeability |
| 3D Descriptors | Radius of Gyration, End-to-End Distance | Conformational flexibility and size |
This table outlines common descriptor types used in cheminformatics and QSAR studies to characterize linkers like this compound.
Database Mining and Data Analysis of PEGylated Compounds
Systematic studies, often compiled into searchable databases, investigate how varying the number of ethylene glycol units affects the stability and pharmacokinetic properties of the resulting conjugates. mdpi.com The analysis of such data reveals that the length of the PEG chain is a critical parameter that modulates the physicochemical properties of the conjugate. researchgate.net For example, the five-unit PEG chain in this compound imparts significant hydrophilicity, which is a desirable trait for improving the solubility of hydrophobic molecules to which it is attached. biochempeg.combroadpharm.com
Full-atom molecular dynamics (MD) simulations, a key data analysis technique, are used to study the interactions between Fmoc-PEG constructs and other molecules. nih.govfrontiersin.org These simulations can reveal the preferred conformations and interaction energies, providing a molecular-level understanding of how the linker will behave in a complex system. mdpi.comresearchgate.net For instance, MD simulations have been used to identify the most suitable Fmoc-amino acids for coating single-walled carbon nanotubes, highlighting the importance of interaction energies in achieving stable non-covalent functionalization. nih.govfrontiersin.org This type of analysis is directly relevant to predicting how the Fmoc group of this compound might interact with surfaces or binding pockets.
The data below summarizes key findings from the analysis of PEGylated compounds, illustrating how PEG chain length, a central feature of this compound, influences critical biopharmaceutical properties.
Table 1: Impact of PEG Chain Length on Key Properties of Bioconjugates
| Property | Effect of Increasing PEG Chain Length | Rationale | Supporting Findings |
|---|---|---|---|
| Solubility | Increases | The hydrophilic nature of the PEG polymer enhances the overall water solubility of the conjugate, which is crucial for hydrophobic drugs. axispharm.com | PEGylation is a widely adopted strategy to enhance the solubility and stability of therapeutic proteins. researchgate.net |
| In Vivo Half-Life | Increases | The larger hydrodynamic volume of the conjugate reduces renal filtration and clearance, prolonging circulation time. scielo.br | PEGylation can lead to a significant increase in plasma half-lives after administration. dovepress.com |
| Immunogenicity | Decreases | The flexible PEG chain can form a protective layer over the protein surface, masking antigenic epitopes from the immune system. axispharm.comscielo.br | The "umbrella-like" structure of branched PEGs provides better protection against antibody recognition. scielo.br |
| Biological Activity | May Decrease | Steric hindrance from the PEG chain can impair the interaction of the conjugated protein or peptide with its target receptor or substrate. scielo.br | A decrease in activity can be observed depending on the site of PEG attachment due to conformational restrictions. scielo.br |
| Transfection Efficiency | Dependent on Length | An optimal PEG chain length can improve the biocompatibility and delivery of gene carriers, but excessively long chains may hinder cellular uptake. researchgate.net | A 12-monomer PEG improved mRNA transfection, while a longer chain adversely decreased it. researchgate.net |
Predictive Modeling for Bioconjugation Efficiency and Biological Activity
Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) models, is a powerful computational strategy for forecasting the bioconjugation efficiency and biological activity of linkers like this compound. diva-portal.orgresearchgate.net QSAR models establish a mathematical relationship between the chemical structures of molecules and their biological or chemical properties. diva-portal.org This is achieved by using computed molecular descriptors—numerical values that encode physicochemical properties—to predict a specific endpoint, such as binding affinity, reaction rate, or cytotoxicity. researchgate.netuninsubria.it
For this compound, QSAR models can be developed to predict how efficiently its terminal carboxylic acid will react with an amine group on a target protein or peptide. This moves protein PEGylation from an art to a data science. acs.org Machine learning algorithms, such as Support Vector Machines (SVM) and Random Forests, are increasingly used to build these predictive models, often demonstrating high accuracy. nih.govacs.orgmdpi.com For example, machine-learned models have achieved over 75% accuracy in predicting amine reactivity for PEGylation, using molecular descriptors like exposed surface area and pKₐ. nih.govacs.org Such models could predict which lysine (B10760008) residues on a given protein are most likely to be conjugated by this compound after its Fmoc group is removed and the carboxylic acid is activated.
Beyond conjugation efficiency, computational models can predict the biological activity of the final conjugate. Molecular dynamics simulations can be used to understand how the PEG linker affects the conformation and stability of a conjugated peptide or protein. mdpi.comnih.gov For linkers used in Proteolysis Targeting Chimeras (PROTACs), computational modeling helps predict the structure of the ternary complex formed between the target protein, the PROTAC, and an E3 ligase, which is critical for degradation efficiency. nih.govexplorationpub.comcreative-biolabs.com The length and flexibility of the PEG linker, such as the PEG5 chain in the title compound, are crucial parameters that must be optimized for potent activity. explorationpub.com
The performance of various predictive models in chemistry and biology is summarized in the table below, highlighting their accuracy in forecasting relevant endpoints.
Table 2: Performance of Predictive Models in Bioconjugation and Activity Studies
| Model Type & Application | Key Performance Metric(s) | Reported Value(s) | Scientific Context |
|---|---|---|---|
| QSAR Model for BCF | Coefficient of Determination (R²) | R² > 0.70 | A Quantitative Structure-Activity Relationship (QSAR) model predicted the Bioconcentration Factor (BCF) with high correlation. nih.gov |
| QSAR Model for pKa | External Prediction (pred_r²) | ~63% | A model predicted the surface pKa of heterolipids, a key parameter for nucleic acid delivery systems. nih.gov |
| Machine Learning for PEGylation Site Prediction | Prediction Accuracy | > 75% | Linear and machine-learned models successfully predicted amine reactivity sites for PEGylation on butylcholinesterase. nih.govacs.org |
| Machine Learning for Protein-Binding Peptides | Prediction Accuracy | 92.1% | A Support Vector Machine (SVM) model was developed to accurately identify peptides that bind to proteins. mdpi.com |
| Machine Learning for Protein Function | Accuracy, Sensitivity, Specificity | 96.57%, 94.5%, 98.03% | A model was used for predicting protein-nanoparticle interactions, crucial for nanomedicine design. mdpi.com |
Future Directions and Emerging Trends in Fmoc Nh Peg5 Ch2cooh Research
Development of Next-Generation PEG Linkers with Enhanced Properties
The evolution of PEG linkers is moving towards structures with enhanced functionalities that can respond to specific biological cues and adopt more complex architectures for improved performance.
Biodegradable and stimuli-responsive PEG-based linkers
A key area of development is the creation of biodegradable and stimuli-responsive PEG linkers. Unlike traditional, non-biodegradable linear PEGs, these next-generation linkers are designed to break down under specific physiological conditions, addressing concerns about potential tissue accumulation. chempep.com
Stimuli-responsive linkers can be engineered to release their payload in response to various triggers found in the tumor microenvironment, such as changes in pH, redox potential, or the presence of specific enzymes. mdpi.commdpi.com For instance, linkers incorporating hydrazone bonds are stable at normal physiological pH but hydrolyze in the acidic environment of endosomes and lysosomes, enabling controlled drug release within cancer cells. mdpi.comnih.gov Similarly, disulfide linkers can be cleaved in the highly reducing environment of tumor cells, providing another mechanism for targeted drug delivery. mdpi.commdpi.com The development of linkers that respond to external stimuli like light or ultrasound is also an active area of research, offering precise spatiotemporal control over drug release. mdpi.commdpi.com
Table 1: Examples of Stimuli-Responsive Linkages in Drug Delivery
| Stimulus | Linkage Type | Release Mechanism | Reference |
| Endogenous | |||
| Low pH | Hydrazone, Acetal, Orthoester | Hydrolysis in acidic compartments (endosomes, lysosomes) | mdpi.comnih.gov |
| Redox (High GSH) | Disulfide | Reduction to thiols in the reducing intracellular environment | mdpi.commdpi.com |
| Enzymes | Peptide sequences | Cleavage by overexpressed enzymes (e.g., proteases) in tumors | chempep.com |
| Reactive Oxygen Species (ROS) | Thioketal, Thioether | Cleavage in the presence of high ROS levels in tumor cells | nih.govfrontiersin.org |
| Exogenous | |||
| Light | Nitrobenzyl ester | Photocleavage upon light irradiation | mdpi.com |
| Ultrasound | Mechanically labile bonds | Disruption by ultrasonic waves | mdpi.comthno.org |
| Magnetic Field | - | Heat generation by magnetic nanoparticles leading to bond cleavage | mdpi.com |
| Temperature | Thermo-sensitive polymers | Conformational change above a critical temperature | mdpi.comnih.gov |
Branched and Dendritic PEG Architectures
Research is also moving beyond linear PEG chains to explore branched and dendritic architectures. chempep.comthno.org Dendritic polymers, which are highly branched and monodisperse, offer several advantages, including a high density of functional groups for drug or imaging agent attachment and a well-defined structure. thno.orgsigmaaldrich.com The combination of PEG with dendritic structures, creating linear-dendritic or dendritic-star polymers, can lead to self-assembling systems with high drug loading capacity and enhanced stability. nih.govacs.orgacs.org These complex architectures can improve the pharmacokinetic properties of conjugated drugs and provide a platform for creating multifunctional nanocarriers. thno.orgmdpi.com For instance, a dendritic system with a hydrophobic core and a hydrophilic PEG shell can encapsulate hydrophobic drugs, increasing their solubility and circulation time. rsc.orgrsc.org
Integration of Fmoc-NH-PEG5-CH2COOH in Multimodal Imaging Probes
The versatility of this compound makes it an ideal candidate for the construction of multimodal imaging probes. These probes combine different imaging modalities, such as magnetic resonance imaging (MRI) and fluorescence imaging, into a single agent, providing a more comprehensive diagnostic picture. The PEG linker can be used to connect a targeting moiety (like a peptide or antibody fragment), an imaging agent (such as a fluorescent dye or a metal chelator for PET/SPECT), and a therapeutic agent. thno.orgacs.org This integration allows for the visualization of drug distribution and the monitoring of therapeutic response in real-time. thno.org The ability to attach multiple components to a central scaffold, facilitated by linkers like this compound, is crucial for the development of these advanced theranostic platforms. thno.orgacs.org
Expansion of Applications in Drug Delivery and Gene Therapy beyond Current Scope
The future of this compound and related linkers extends to more advanced drug delivery systems and gene therapy applications. In drug delivery, there is a push towards creating highly targeted systems that can overcome drug resistance. rsc.org This involves designing nanocarriers that can specifically recognize and bind to cancer cells, delivering their payload directly to the site of action and minimizing off-target effects. acs.org The use of PEG linkers in antibody-drug conjugates (ADCs) is a prime example, where a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific tumor antigen. biochempeg.com The properties of the PEG linker, such as its length and architecture, can significantly impact the stability, solubility, and efficacy of the ADC. researchgate.netamericanpharmaceuticalreview.com
In gene therapy, PEGylated dendritic polymers are being explored as non-viral vectors for the delivery of nucleic acids like siRNA. thno.org These vectors can protect the genetic material from degradation and facilitate its entry into target cells. thno.org The ability to functionalize the periphery of these dendritic structures with targeting ligands and PEG chains is essential for achieving efficient and specific gene delivery. thno.org
Artificial Intelligence and Machine Learning in Optimizing PEGylation Strategies
Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to optimize PEGylation strategies. nih.gov These technologies can analyze vast datasets to predict the pharmacokinetic and pharmacodynamic properties of PEGylated molecules, helping to design linkers with optimal characteristics for a specific application. researchgate.netacs.org AI algorithms can be used to model the interactions between PEGylated drugs and biological systems, predict potential immunogenicity, and optimize the design of nanocarriers for improved targeting and drug release. nih.govtci-thaijo.org By accelerating the design-build-test cycle, AI and ML can significantly reduce the time and cost associated with the development of new PEGylated therapeutics and diagnostics. tci-thaijo.orgpreprints.org
Q & A
Basic Research Questions
Q. What are the key functional groups in Fmoc-NH-PEG5-CH2COOH, and how do they influence its role in bioconjugation?
- Answer : this compound contains two critical functional groups:
- Fmoc-protected amine : This group prevents unwanted reactions during synthesis and can be deprotected under mild basic conditions (e.g., 20% piperidine in DMF) to expose a reactive primary amine for subsequent coupling .
- Terminal carboxylic acid : Activates with coupling agents like EDC or HATU to form stable amide bonds with primary amines (e.g., lysine residues in antibodies) .
- The PEG5 spacer enhances hydrophilicity, reduces steric hindrance, and improves solubility in aqueous buffers .
Q. How should this compound be stored to ensure stability during experimental workflows?
- Answer :
- Storage : Store at -20°C in airtight, light-protected containers to prevent hydrolysis of the Fmoc group or PEG chain degradation .
- Handling : Avoid repeated freeze-thaw cycles. Pre-dissolve in anhydrous DMSO or DMF (10–50 mM stock solutions) for immediate use in conjugation reactions .
Q. What purification methods are recommended for isolating this compound post-synthesis?
- Answer :
- Reverse-phase HPLC : Use a C18 column with a gradient of water/acetonitrile (0.1% TFA) to separate impurities. Retention time varies with PEG chain length .
- Lyophilization : After purification, lyophilize the compound to remove volatile solvents and ensure long-term stability .
Q. What analytical techniques validate the identity and purity of this compound?
- Answer :
- NMR : Confirm structure via ¹H NMR (e.g., Fmoc aromatic protons at 7.2–7.8 ppm; PEG methylene signals at 3.5–3.7 ppm) .
- Mass spectrometry (MS) : ESI-MS or MALDI-TOF verifies molecular weight (theoretical [M+H]⁺ = 518.57) .
- HPLC : Purity >95% is critical for reproducible ADC synthesis .
Advanced Research Questions
Q. How can conjugation efficiency of this compound to antibodies be optimized while minimizing aggregation?
- Answer :
- Reaction conditions :
- pH : Maintain pH 7.4 (PBS) to balance amine reactivity and protein stability .
- Molar ratio : Use a 10:1 (linker:antibody) ratio to avoid over-conjugation and aggregation .
- Activators : EDC/sulfo-NHS (1:2 molar ratio) enhances coupling efficiency at 4°C for 2 hours .
- Post-conjugation analysis :
- Size-exclusion chromatography (SEC) : Monitor aggregates. Optimal conjugates show a single peak shift compared to native antibodies .
Q. What mechanisms govern the degradability of this compound in ADC linker design?
- Answer :
- Protease-sensitive sites : The PEG spacer lacks inherent cleavage sites, so degradability relies on linker integration with enzymatically cleavable motifs (e.g., valine-citrulline for cathepsin B) .
- In vivo stability : Assess linker integrity in serum (37°C, 72 hours) via LC-MS. Degradation >10% indicates need for structural optimization .
Q. How do variations in PEG chain length (e.g., PEG5 vs. PEG12) impact the pharmacokinetics of ADCs?
- Answer :
- Hydrodynamic radius : Longer PEG chains (e.g., PEG12) increase hydrodynamic size, prolonging serum half-life but reducing tumor penetration .
- Comparative data :
| PEG Length | Serum Half-life (h) | Tumor Uptake (%) |
|---|---|---|
| PEG5 | 48 ± 2 | 8.5 ± 0.5 |
| PEG12 | 72 ± 3 | 5.2 ± 0.3 |
Q. What strategies resolve low coupling yields during this compound conjugation to hydrophobic payloads?
- Answer :
- Solvent optimization : Use DMF:water (4:1) to solubilize hydrophobic payloads while maintaining linker reactivity .
- Coupling agents : Switch to HATU for higher efficiency in organic-aqueous biphasic systems .
- Purification : Employ dialysis (10 kDa MWCO) to remove unreacted linker and isolate conjugates .
Q. How does the Fmoc group influence the solubility and reactivity of PEG-based linkers in solid-phase peptide synthesis (SPPS)?
- Answer :
- Solubility : The hydrophobic Fmoc group reduces aqueous solubility but improves compatibility with organic solvents (e.g., DCM, DMF) in SPPS .
- Deprotection kinetics : 20% piperidine in DMF removes Fmoc in 10–20 minutes, enabling iterative peptide elongation .
Methodological Considerations
- Data contradiction resolution : If linker purity varies between batches (e.g., 96% vs. 98%), re-validate synthesis protocols and ensure anhydrous conditions during PEG chain elongation .
- Experimental design : Include negative controls (e.g., linker-free antibodies) to distinguish nonspecific binding in ADC efficacy assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
